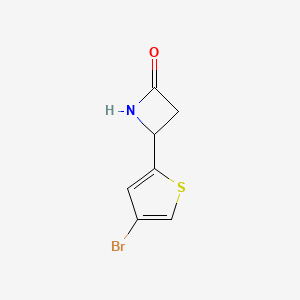
4-(4-Bromothiophen-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromothiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C7H6BrNOS and a molecular weight of 232.10 g/mol . This compound features a bromothiophene moiety attached to an azetidinone ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 4-(4-Bromothiophen-2-yl)azetidin-2-one typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method includes the use of chloroacetyl chloride and triethylamine under controlled conditions . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
4-(4-Bromothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The azetidinone ring is a core structure in many β-lactam antibiotics, making this compound relevant in the study of antibacterial agents.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of β-lactam antibiotics, the azetidinone ring targets transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.
Comparison with Similar Compounds
4-(4-Bromothiophen-2-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has different substituents on the azetidinone ring, affecting its chemical properties and biological activity.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another derivative with unique substituents that influence its function and applications.
Biological Activity
4-(4-Bromothiophen-2-yl)azetidin-2-one is a heterocyclic compound that combines an azetidine ring with a bromothiophene substituent. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound's structural properties suggest possible interactions with various biological targets, leading to diverse therapeutic applications.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered cyclic amide known for its unique reactivity.
- Bromothiophene Moiety : Enhances electronic properties, potentially influencing biological interactions.
This combination may enhance the compound's reactivity and biological activity compared to other similar compounds, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidine derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the bromothiophene moiety is believed to enhance these effects due to its electron-withdrawing nature, which can improve interaction with biological targets .
Anticancer Activity
Studies on related compounds have shown promising anticancer effects. For example, derivatives containing similar structural motifs have been reported to induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and HL-60. The mechanism often involves mitochondrial membrane depolarization and activation of caspases, which are critical for programmed cell death .
Case Studies
- Anticancer Effects : In one study, a series of chalcone derivatives demonstrated significant cytotoxicity against gastric adenocarcinoma (AGS) cells, with IC50 values ranging from 0.89 to 9.63 µg/mL. The most potent derivative showed strong induction of apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another investigation into azetidine derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in structure can lead to enhanced efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications around the azetidine ring and thiophene substituents can significantly impact biological activity. For example:
- Substituents that enhance electron density on the thiophene ring may improve binding affinity to target proteins.
- The presence of halogens (like bromine) has been correlated with increased antimicrobial potency due to enhanced lipophilicity and electron-withdrawing effects.
Properties
Molecular Formula |
C7H6BrNOS |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6BrNOS/c8-4-1-6(11-3-4)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
InChI Key |
SPMLJKJGPQEJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















